2-hexadecylamino-5-nitropyridine
Description
2-Hexadecylamino-5-nitropyridine is a pyridine derivative featuring a nitro group (-NO₂) at the 5-position and a hexadecylamino substituent (-NH-C₁₆H₃₃) at the 2-position. The hexadecyl chain, a saturated 16-carbon aliphatic group, confers significant hydrophobicity to the molecule. Its long alkyl chain suggests unique solubility and aggregation behaviors compared to shorter-chain or aromatic analogs .
Properties
CAS No. |
124783-35-3 |
|---|---|
Molecular Formula |
C5H7NO2 |
Synonyms |
2-hexadecylamino-5-nitropyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The most direct structural analog is (R)-(+)-2-(α-Methylbenzylamino)-5-Nitropyridine (), which shares the 5-nitro-pyridine core but substitutes the hexadecyl group with an α-methylbenzyl moiety. Key comparisons include:
Molecular Weight and Hydrophobicity
- 2-Hexadecylamino-5-Nitropyridine: Molecular weight: ~409.6 g/mol (estimated). Predicted logP (lipophilicity): ~8 (highly hydrophobic due to the C₁₆ chain).
- (R)-(+)-2-(α-Methylbenzylamino)-5-Nitropyridine: Molecular weight: ~287.3 g/mol. Predicted logP: ~3 (moderate hydrophobicity, influenced by the aromatic benzyl group) .
Solubility and Aggregation
- The hexadecyl chain in this compound likely renders it insoluble in polar solvents (e.g., water) but highly soluble in nonpolar solvents (e.g., hexane).
Thermal Stability
- Long alkyl chains typically lower melting points due to increased conformational flexibility. Thus, this compound may have a lower melting point compared to the rigid α-methylbenzyl derivative.
Comparison with Other Nitro-Functionalized Compounds
- Ranitidine complex nitroacetamide : Contains a nitroacetamide group on a furan ring, emphasizing electrophilic reactivity distinct from pyridine-based systems.
- Ranitidine diamine hemifumarate: Features a shorter aminoethylthio chain, highlighting how substituent length modulates solubility and biological activity.
These compounds underscore that nitro groups enhance electron-deficient character, but the core heterocycle (pyridine vs. furan) dictates electronic and steric properties.
Research Implications and Gaps
- The hexadecyl chain in this compound offers unique interfacial properties for surfactant or lipid-mimetic applications, whereas the α-methylbenzyl analog may serve as a chiral building block in asymmetric synthesis.
- Further studies are needed to quantify the thermal stability, spectroscopic behavior, and toxicity of this compound, leveraging insights from its structural analogs.
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